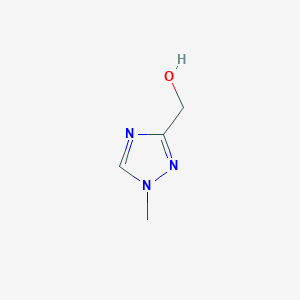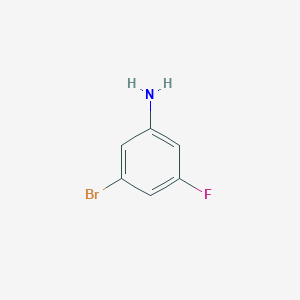![molecular formula C22H21NO2 B180272 N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 6150-05-6](/img/structure/B180272.png)
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a chemical compound that is commonly referred to as MPA-N. This compound is a member of the acetamide family and is known for its potential use in scientific research. MPA-N is a synthetic compound that has been synthesized using a variety of methods, each with its own advantages and limitations.
Mecanismo De Acción
The mechanism of action of MPA-N is complex and involves interactions with a variety of receptors. MPA-N has been shown to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and sleep. MPA-N has also been shown to act as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, MPA-N has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MPA-N are varied and depend on the specific receptors with which it interacts. MPA-N has been shown to produce anxiolytic effects, which may be due to its interaction with the GABA-A receptor. MPA-N has also been shown to produce antihypertensive effects, which may be due to its interaction with the alpha-2 adrenergic receptor. Additionally, MPA-N has been shown to produce psychedelic effects, which may be due to its interaction with the 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA-N has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, MPA-N has been shown to have a high affinity for several receptors, which makes it a useful tool for studying receptor function. However, one limitation of MPA-N is that its mechanism of action is complex and involves interactions with multiple receptors, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MPA-N. One area of research is the development of more selective compounds that target specific receptors. Another area of research is the study of the long-term effects of MPA-N on brain function and behavior. Additionally, the potential therapeutic applications of MPA-N, such as in the treatment of anxiety or hypertension, warrant further investigation.
Métodos De Síntesis
The synthesis of MPA-N can be achieved using a variety of methods. One of the most common methods is the reaction between N-(3-methylphenyl)acetamide and 4-(4-methylphenyl)phenoxyacetic acid in the presence of a dehydrating agent. This method is advantageous because it produces a high yield of MPA-N. However, it also has limitations, including the requirement for a dehydrating agent and the potential for the generation of impurities.
Aplicaciones Científicas De Investigación
MPA-N is a compound that has been studied for its potential use in scientific research. One area of research that has focused on MPA-N is the study of its mechanism of action. MPA-N has been shown to interact with a variety of receptors, including the GABA-A receptor, the alpha-2 adrenergic receptor, and the 5-HT2A receptor. These interactions have been shown to produce a variety of biochemical and physiological effects.
Propiedades
Número CAS |
6150-05-6 |
|---|---|
Nombre del producto |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-8-18(9-7-16)19-10-12-21(13-11-19)25-15-22(24)23-20-5-3-4-17(2)14-20/h3-14H,15H2,1-2H3,(H,23,24) |
Clave InChI |
UQJJSYHIPJMPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
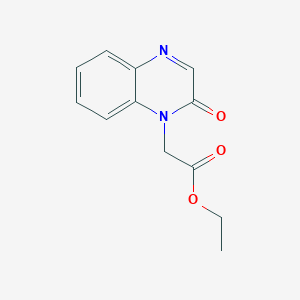
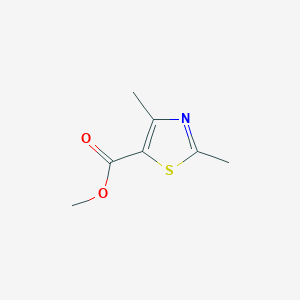
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
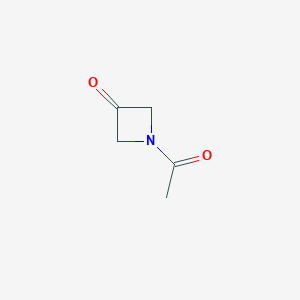
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
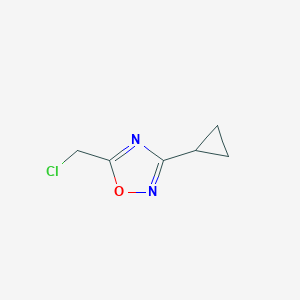
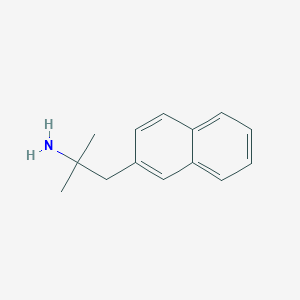

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)

